molecular formula C13H6Br4O B3191309 Methanone, bis(3,5-dibromophenyl)- CAS No. 534591-96-3

Methanone, bis(3,5-dibromophenyl)-

Cat. No.: B3191309
CAS No.: 534591-96-3
M. Wt: 497.8 g/mol
InChI Key: YBIRJZIFQKYQBH-UHFFFAOYSA-N
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Description

Methanone, bis(3,5-dibromophenyl)- is a brominated aromatic ketone characterized by two 3,5-dibromophenyl groups attached to a central carbonyl group. The compound’s structure imparts unique physicochemical properties due to the electron-withdrawing effects of bromine atoms and their steric bulk.

Properties

CAS No.

534591-96-3

Molecular Formula

C13H6Br4O

Molecular Weight

497.8 g/mol

IUPAC Name

bis(3,5-dibromophenyl)methanone

InChI

InChI=1S/C13H6Br4O/c14-9-1-7(2-10(15)5-9)13(18)8-3-11(16)6-12(17)4-8/h1-6H

InChI Key

YBIRJZIFQKYQBH-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1Br)Br)C(=O)C2=CC(=CC(=C2)Br)Br

Canonical SMILES

C1=C(C=C(C=C1Br)Br)C(=O)C2=CC(=CC(=C2)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Thermal Stability and Structural Features

Di(1H-tetrazol-5-yl) methanone oxime and 5,5′-(hydrazonometh-ylene)bis(1H-tetrazole) () are nitrogen-rich analogs with decomposition temperatures of 288.7°C and 247.6°C, respectively. Their stability is attributed to extensive intramolecular hydrogen bonding. In contrast, Methanone, bis(3,5-dibromophenyl)- lacks such hydrogen-bonding networks due to bromine’s lower hydrogen-bonding propensity. However, bromine’s electron-withdrawing nature may enhance thermal stability compared to non-halogenated analogs.

Compound 4 (orthorhombic Pbc2₁, density 1.675 g·cm⁻³) from provides a reference for crystallographic parameters. Methanone, bis(3,5-dibromophenyl)-, with heavier bromine atoms, is expected to exhibit higher density (>2.0 g·cm⁻³) due to increased molecular weight and packing efficiency .

Table 1: Thermal and Structural Comparison
Compound Decomposition Temp (°C) Density (g·cm⁻³) Key Stabilizing Features
Di(1H-tetrazol-5-yl) methanone oxime 288.7 - H-bonding networks
5,5′-(hydrazonometh-ylene)bis(1H-tetrazole) 247.6 - H-bonding networks
Compound 4 - 1.675 Orthorhombic packing
Methanone, bis(3,5-dibromophenyl)- (hypothetical) ~250–300 (estimated) >2.0 (estimated) Bromine electronegativity, steric bulk

Substituent Effects on Physicochemical Properties

  • Bromine vs. Fluorine : Bromine’s larger atomic radius and polarizability increase molecular weight and density compared to fluorine. This may enhance flame-retardant properties but reduce solubility in polar solvents.
  • Bromine vs. Thiadiazole : Thiadiazole groups () introduce heterocyclic rigidity and hydrogen-bonding sites, whereas bromine prioritizes steric and electronic effects.

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